molecular formula C26H52Br2 B3047724 Hexacosane, 1,26-dibromo- CAS No. 143389-26-8

Hexacosane, 1,26-dibromo-

Cat. No.: B3047724
CAS No.: 143389-26-8
M. Wt: 524.5 g/mol
InChI Key: HREQYUDAXKXCOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexacosane, 1,26-dibromo- is a chemical compound with the molecular formula C26H52Br2 and a molecular weight of 524.5 g/mol It is a long-chain alkane with bromine atoms attached to the first and twenty-sixth carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexacosane, 1,26-dibromo- can be synthesized through the bromination of hexacosane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet (UV) light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radicals attack the terminal carbon atoms of hexacosane, resulting in the formation of 1,26-dibromohexacosane.

Industrial Production Methods

Industrial production of hexacosane, 1,26-dibromo- follows similar synthetic routes but on a larger scale. The process involves the controlled addition of bromine to hexacosane under specific conditions to ensure high yield and purity. The reaction is typically carried out in a reactor equipped with UV light or a suitable radical initiator to facilitate the bromination process.

Chemical Reactions Analysis

Types of Reactions

Hexacosane, 1,26-dibromo- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.

Major Products Formed

    Substitution: Formation of hexacosane derivatives with different functional groups.

    Reduction: Formation of hexacosane.

    Oxidation: Formation of hexacosanol or hexacosanoic acid.

Scientific Research Applications

Hexacosane, 1,26-dibromo- has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other organic compounds and materials.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of hexacosane, 1,26-dibromo- involves its interaction with molecular targets through its bromine atoms. The bromine atoms can participate in various chemical reactions, such as nucleophilic substitution, where they are replaced by other functional groups. The compound’s long alkane chain also contributes to its hydrophobic interactions with other molecules, influencing its behavior in different environments.

Comparison with Similar Compounds

Hexacosane, 1,26-dibromo- can be compared with other similar compounds, such as:

    Hexacosane: The parent compound without bromine atoms.

    Hexacosane, 1-bromo-: A similar compound with a single bromine atom at the first carbon.

    Hexacosane, 1,26-dichloro-: A compound with chlorine atoms instead of bromine atoms at the first and twenty-sixth carbon atoms.

Uniqueness

Hexacosane, 1,26-dibromo- is unique due to the presence of two bromine atoms at the terminal positions of the long alkane chain

Properties

IUPAC Name

1,26-dibromohexacosane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52Br2/c27-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26-28/h1-26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREQYUDAXKXCOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCCCCCCBr)CCCCCCCCCCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90338021
Record name Hexacosane, 1,26-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143389-26-8
Record name Hexacosane, 1,26-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.